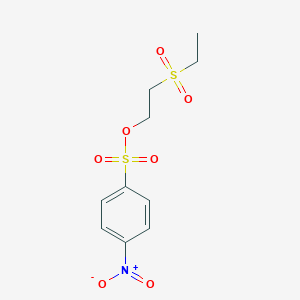
1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine, also known as 5-Br-4-Cl-PNP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. Synthetic cannabinoids have been studied for their potential therapeutic uses, as well as for their effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP is similar to that of natural cannabinoids. This compound binds to cannabinoid receptors in the brain, which are part of the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, appetite, mood, and memory. By activating cannabinoid receptors, 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP can modulate these processes and produce a range of effects on the brain and body.
Biochemical and Physiological Effects
Studies have shown that 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP has a range of biochemical and physiological effects. These include analgesic (pain-relieving), anti-inflammatory, anxiolytic (anxiety-reducing), and neuroprotective effects. These effects are similar to those produced by natural cannabinoids and suggest that 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP may have therapeutic potential in a range of medical conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP in lab experiments is that it is a potent and selective cannabinoid receptor agonist. This means that it can be used to study the effects of cannabinoids on the brain and body with a high degree of specificity. However, one limitation of using 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the cannabis plant.
Future Directions
There are many potential future directions for research on 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP. Some possible areas of investigation include:
1. Further studies on the therapeutic potential of 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP in medical conditions such as chronic pain, inflammation, and anxiety disorders.
2. Studies on the effects of 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP on the endocannabinoid system and other physiological processes.
3. Development of new synthetic cannabinoids based on the structure of 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP for use in scientific research and potential therapeutic applications.
4. Studies on the safety and toxicity of 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP in humans and animals.
Conclusion
In conclusion, 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazine is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. This compound has potent cannabinoid receptor agonist activity and has been shown to have a range of biochemical and physiological effects. While there are some limitations to using 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP in lab experiments, it remains a valuable tool for investigating the effects of cannabinoids on the brain and for exploring the potential therapeutic uses of cannabinoids.
Synthesis Methods
The synthesis of 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP involves the reaction of 5-bromo-1-naphthalene carboxylic acid with 1-(2-chloro-4-nitrophenyl)piperazine in the presence of a suitable catalyst. The resulting compound is then purified using various chromatography techniques. The synthesis of 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have potent cannabinoid receptor agonist activity, which means that it can activate the same receptors in the brain that are targeted by natural cannabinoids. This makes 1-(5-bromo-1-naphthoyl)-4-(2-chloro-4-nitrophenyl)piperazineP a valuable tool for studying the effects of cannabinoids on the brain and for investigating the potential therapeutic uses of cannabinoids.
properties
IUPAC Name |
(5-bromonaphthalen-1-yl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClN3O3/c22-18-6-2-3-15-16(18)4-1-5-17(15)21(27)25-11-9-24(10-12-25)20-8-7-14(26(28)29)13-19(20)23/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJAPRDFIWVDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC4=C3C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5012481.png)

![N-(5-{1-[2-(mesitylamino)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B5012485.png)



![2-(4-chlorophenoxy)-N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5012508.png)
![2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5012515.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5012535.png)

![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)